![molecular formula C13H9N3O2 B2710573 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 685109-20-0](/img/structure/B2710573.png)

1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

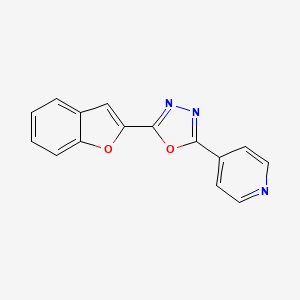

The molecule “1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde” contains a total of 29 bonds. There are 20 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 aldehyde (aromatic), 1 Pyrrole, 1 Furane, and 1 Pyrimidine .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, there are related studies on the synthesis of compounds with similar structures. For instance, a series of new hybrid molecules containing 2-furyl and partially saturated pyridine fragments was obtained based on the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a total of 29 bonds. It includes 20 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 aldehyde (aromatic), 1 Pyrrole, 1 Furane, and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde belongs to a class of compounds that have been extensively studied for their synthetic routes and structural characteristics. Research has demonstrated various methods for preparing substituted furans and pyrroles, which are critical synthons in chemical synthesis due to their presence in natural products, pharmaceutical agents, and materials. For instance, the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines has been introduced as a new approach to synthesize these heterocycles, providing a novel route to 2-substituted 3-formyl pyrroles through oxidative rearrangement conditions (Kelly, Kerrigan, & Walsh, 2008). This method emphasizes the significance of structural modifications and the introduction of functional groups for the development of new materials and active pharmaceutical ingredients.

Molecular Interactions and Complex Formation

The interaction of such compounds with other molecules and the formation of complex structures have been a subject of interest. For example, the synthesis and spectral studies of copper (II) and manganese (II) complexes using derivatives of 2-furyl(pyridine-2-carbo)iminohydrazone showcase the compounds' ability to form coordination complexes with metal ions. These complexes have been characterized for their magnetic and antimicrobial properties, suggesting potential applications in material science and bioactive molecule development (Singh & Singh, 2013).

Applications in Polymerization and Material Science

Another fascinating application is in the field of polymer science, where derivatives of pyrrole-2-carbaldehyde have been utilized as initiators in atom transfer radical polymerization (ATRP). This polymerization technique is instrumental in creating polymers with defined structures and functionalities. The use of 2-pyridinecarbaldehyde imines as alternatives to bipyridines in ATRP, in conjunction with copper(I) bromides, highlights the versatility of these compounds in synthesizing polymers with specific properties (Haddleton, Jasieczek, Hannon, & Shooter, 1997).

Zukünftige Richtungen

The future directions for “1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in compounds with similar structures, it’s possible that this compound could also have interesting properties worth investigating .

Eigenschaften

IUPAC Name |

1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-9-10-3-1-7-16(10)13-14-6-5-11(15-13)12-4-2-8-18-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSXYJXHRLBSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332220 |

Source

|

| Record name | 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

685109-20-0 |

Source

|

| Record name | 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2710490.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)

![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)

![(E)-N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3-[4-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enamide](/img/structure/B2710505.png)

![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)